1-(3-(Trifluoromethyl)phenyl)cyclopropanamine

Catalog No.
S3317469
CAS No.
503417-34-3
M.F
C10H10F3N
M. Wt
201.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine

CAS Number

503417-34-3

Product Name

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine

Molecular Formula

C10H10F3N

Molecular Weight

201.19

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6H,4-5,14H2

InChI Key

DDCYKBUZSOJYES-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)N

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine is an organic compound characterized by its unique trifluoromethyl group attached to a phenyl ring and a cyclopropanamine structure. Its chemical formula is C10H10F3N, and it typically appears as a white crystalline solid. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it of significant interest in medicinal chemistry .

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under suitable conditions .

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine exhibits noteworthy biological activity, particularly as a potential therapeutic agent. Compounds with similar structures have been studied for their effects on various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group often contributes to increased potency and selectivity in biological assays .

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine can be achieved through several methods. A common approach involves the reaction of 4-(trifluoromethyl)benzonitrile with cyclopropylamine under controlled conditions. This reaction typically requires an inert atmosphere (e.g., nitrogen) and specific temperature conditions to ensure optimal yields. Other methods may include variations in starting materials or catalysts to enhance efficiency and selectivity in the synthesis .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting central nervous system disorders.
  • Chemical Research: It is used as a building block for synthesizing more complex organic molecules in research settings.
  • Material Science: The unique properties imparted by the trifluoromethyl group may lead to applications in developing advanced materials with specific thermal and chemical resistance .

Interaction studies involving 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures can interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. Understanding these interactions is crucial for optimizing the therapeutic profile of this compound .

Several compounds share structural similarities with 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, each exhibiting unique properties:

Compound NameSimilarityUnique Features
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine0.96Cyclopropanamine structure enhances reactivity
2-(3-(Trifluoromethyl)phenyl)propan-2-amine1.00Propane backbone provides different steric effects
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine0.92Different positioning of trifluoromethyl group
1-(3-(Trifluoromethyl)phenyl)ethanamine0.91Ethyl amine structure alters interaction profiles
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine0.91Enhanced lipophilicity due to multiple trifluoromethyl groups

The uniqueness of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine lies in its cyclopropane ring, which contributes to its distinctive reactivity and potential biological activity compared to other compounds listed above .

Transition Metal-Catalyzed Cyclopropanation Strategies

Transition metal catalysis has emerged as the most robust method for synthesizing enantiomerically enriched 1-(3-(trifluoromethyl)phenyl)cyclopropanamine. Copper(I) complexes, particularly those paired with chiral bisoxazoline (BOX) ligands, have shown remarkable efficiency in cyclopropanation reactions. For instance, a copper(I)-tBuBOX catalyst enables the enantioselective cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane, yielding 2-substituted-3-(trifluoromethyl)cyclopropylboronates with >90% conversion and up to 99% enantiomeric excess (ee) . The reaction proceeds via a carbene-transfer mechanism, where the copper center coordinates the diazo compound, generating a metallocarbene intermediate that reacts with the alkene to form the cyclopropane ring.

Key advancements in this area include the use of alkenyl boronates as substrates, which allow subsequent functionalization of the boronate group to introduce amine moieties. For example, oxidation of the boronate intermediate followed by Curtius rearrangement or Staudinger reactions can yield the target cyclopropanamine derivative . Substrate scope studies reveal that electron-donating and electron-withdrawing groups on the aryl ring of the alkenyl boronate are well-tolerated, enabling modular access to diverse analogues.

Table 1: Representative Copper-Catalyzed Cyclopropanation Conditions

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (%)
Cu(I)-tBuBOX trans-Styryl pinacolboronate9099
Cu(I)-PhBOX trans-4-Methoxystyryl boronate8597
Cu(I)-IndaBOX trans-3-Nitrostyryl boronate8898

Rhodium(II) complexes have also been employed, particularly for difluoromethylcyclopropanes, though their application to trifluoromethyl analogues is less common . These systems often require stoichiometric diazo reagents and exhibit slightly lower stereoselectivity compared to copper-based catalysts.

Organocatalytic Approaches for Stereochemical Control

Organocatalytic strategies for synthesizing 1-(3-(trifluoromethyl)phenyl)cyclopropanamine remain limited in the literature. However, chiral phase-transfer catalysts (PTCs) and hydrogen-bond-donating catalysts have shown preliminary success in related cyclopropanation reactions. For example, thiourea-based organocatalysts facilitate asymmetric cyclopropanation via non-covalent interactions with diazo compounds and alkenes, though yields and enantioselectivity are moderate (40–60% ee) .

A promising avenue involves the use of cinchona alkaloid derivatives to catalyze the reaction between trifluorodiazoethane and electron-deficient alkenes. These catalysts exploit ion-pairing interactions to enforce facial selectivity during the cyclopropanation step. While no direct applications to the target amine have been reported, this approach could theoretically be extended to boron-containing precursors through post-reaction modifications .

Biocatalytic Production Using Engineered Metalloenzymes

Biocatalytic methods have recently achieved breakthroughs in the synthesis of trifluoromethylated cyclopropanes. Engineered myoglobin variants, for instance, catalyze the cyclopropanation of α-trifluoromethyl styrenes with 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), yielding 1-(3-(trifluoromethyl)phenyl)cyclopropane derivatives in >99% ee . The reaction employs a two-compartment setup to handle gaseous CF₃CHN₂, with the heme iron in myoglobin facilitating carbene transfer to the alkene.

Key Advantages of Biocatalysis:

  • Stereodivergent Synthesis: Mirror-image cyclopropanes can be obtained using myoglobin mutants with inverted active-site chirality .
  • Functional Group Tolerance: The aqueous reaction medium accommodates polar substrates that may decompose under traditional metal-catalyzed conditions.
  • Sustainability: Biocatalytic systems avoid toxic heavy metals and operate at ambient temperatures.

Recent work has also explored cytochrome P450 variants for analogous transformations, though enantioselectivity remains inferior to myoglobin-based systems .

Impact of Trifluoromethyl Substitution Patterns on Bioactivity

The trifluoromethyl (–CF₃) group’s position on the phenyl ring significantly influences the compound’s electronic properties, lipophilicity, and steric interactions with biological targets. In 1-(3-(trifluoromethyl)phenyl)cyclopropanamine, the meta substitution pattern creates distinct advantages over para-substituted analogs:

  • Electronic Effects: The –CF₃ group’s strong electron-withdrawing nature reduces electron density on the phenyl ring, potentially enhancing interactions with electron-rich regions of target proteins. Comparative studies of meta- and para-substituted analogs reveal that meta-substitution improves binding to enzymes like lysine-specific demethylase 1 (LSD1) and serotonin receptors [4] [6]. For example, meta-substituted derivatives exhibit 2–3-fold higher LSD1 inhibition (IC₅₀ = 24–50 nM) compared to para-substituted variants (IC₅₀ = 60–120 nM) [4].
  • Lipophilicity and LogP: The meta configuration increases molecular lipophilicity (calculated LogP = 2.1) compared to para-substituted analogs (LogP = 1.8), improving blood-brain barrier penetration [2] . This property is critical for central nervous system (CNS)-targeted therapies.
  • Steric Hindrance: Meta-substitution minimizes steric clashes with bulkier residues in enzyme active sites. For instance, in 5-HT₂C receptor binding assays, meta-substituted cyclopropanamines show 90% receptor occupancy at 10 µM, whereas para-substituted analogs achieve only 70% [2].

Table 1: Bioactivity Parameters of Trifluoromethyl-Substituted Cyclopropanamines

Substitution PositionTarget EnzymeIC₅₀ (nM)LogPReceptor Occupancy (%)
Meta (-CF₃)LSD124–502.190
Para (-CF₃)LSD160–1201.870

Role of Cyclopropane Ring Strain in Target Binding Affinity

The cyclopropane ring’s unique ring strain (∼27 kcal/mol) imposes conformational rigidity, which stabilizes bioactive conformations and enhances binding to planar or constrained active sites:

  • Conformational Restriction: The cyclopropane ring limits rotational freedom, pre-organizing the molecule into a geometry complementary to targets like monoamine oxidases (MAOs) and histone demethylases. For example, tranylcypromine analogs with cyclopropane rings exhibit 10-fold higher MAO-B inhibition (IC₅₀ = 5 nM) than open-chain analogs (IC₅₀ = 50 nM) [2].
  • Hydrogen Bonding Optimization: The ring’s strain increases the basicity of the adjacent amine group (pKₐ = 9.2 vs. 8.5 for non-cyclopropane analogs), strengthening hydrogen bonds with catalytic residues in LSD1 and 5-HT₂C receptors [4] [6].
  • Comparative Studies with Saturated Rings: Replacing cyclopropane with cyclohexane in analogs reduces LSD1 inhibition by 50-fold (IC₅₀ = 1,200 nM), highlighting the necessity of ring strain for activity [4].

Table 2: Binding Affinity of Cyclopropanamine Derivatives vs. Saturated Analogs

Compound ClassTarget EnzymeIC₅₀ (nM)ΔG (kcal/mol)
CyclopropanamineLSD124-10.2
CyclohexanamineLSD11,200-7.8

Lysine-Specific Demethylase 1 (LSD1) Inhibition Mechanisms

Lysine-specific demethylase 1 (LSD1) represents a critical epigenetic regulator that has emerged as a significant therapeutic target in cancer research. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine exhibits potent inhibitory activity against LSD1 through a distinctive mechanism-based inactivation pathway that involves the formation of covalent adducts with the flavin adenine dinucleotide (FAD) cofactor [1] [2].

The molecular mechanism underlying LSD1 inhibition by cyclopropanamine derivatives involves a sophisticated enzymatic process. LSD1 catalyzes the demethylation of monomethyl and dimethyl lysine residues through a FAD-dependent oxidative reaction, specifically targeting histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) [3] [4] [5]. The catalytic mechanism proceeds through oxidation of the substrate methylated lysine by the FAD cofactor, followed by imine formation and subsequent hydrolysis to yield demethylated lysine and formaldehyde [5] [6].

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine functions as a mechanism-based inhibitor that exploits the catalytic machinery of LSD1 to achieve selective and potent inhibition [3] [6]. The cyclopropanamine moiety undergoes ring opening during the catalytic process, leading to the formation of a covalent adduct with the FAD cofactor [1] [2]. Structural studies have revealed that the inhibitor-FAD adduct forms through a benzylic radical mechanism, where cyclopropyl ring opening generates a radical species that attacks the flavin at the C4a position, subsequently undergoing cyclization to form a five-membered ring joining the N5 and C4a atoms of the isoalloxazine ring [1].

The trifluoromethyl substitution at the meta position of the phenyl ring significantly enhances the inhibitory potency and selectivity profile of the compound [2] [7]. Comprehensive structure-activity relationship studies have demonstrated that fluorine substitutions, particularly at the meta position, can improve inhibitory activity by several orders of magnitude compared to unsubstituted analogs [2]. The presence of the trifluoromethyl group contributes to enhanced binding affinity through electronic effects that modulate the reactivity of the cyclopropanamine warhead and optimize non-covalent interactions within the enzyme active site [2] [7].

Kinetic characterization of LSD1 inhibition by trifluoromethyl-substituted cyclopropanamine derivatives reveals time-dependent inactivation kinetics consistent with covalent modification [3] [8]. The inhibition efficiency is driven by a combination of improved non-covalent binding affinity (Ki) and enhanced inactivation rate constants (kinact) [3]. Studies have shown that structural modifications to the phenyl ring can result in inhibitors with inactivation efficiencies approximately three orders of magnitude greater than the parent compound tranylcypromine [3].

The selectivity profile of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine for LSD1 over related amine oxidases represents a critical therapeutic advantage [2] [9]. While early cyclopropanamine derivatives exhibited significant cross-reactivity with monoamine oxidases A and B (MAO-A/B), the incorporation of specific substitution patterns, including the trifluoromethyl group, has enabled the development of highly selective LSD1 inhibitors [9]. Selectivity assays demonstrate that optimized derivatives can achieve greater than 100-fold selectivity for LSD1 over MAO enzymes [9].

Table 1: LSD1 Inhibition Data for Cyclopropanamine Derivatives

CompoundIC50 (nM)Selectivity vs MAO-ASelectivity vs MAO-BReference
Tranylcypromine5,6002.0x7.7x [9]
OG-6687.6>1000x>1000x [9]
Bomedemstat80>100x>100x [9]
Iadademstat<1>1000x>1000x [9]
ZY05111.7>5000x>5000x [10]

Neurokinin Receptor Antagonism Pathways

The neurokinin receptor family, comprising NK1, NK2, and NK3 subtypes, represents important therapeutic targets for various pathological conditions including pain, inflammation, and neurological disorders. While direct evidence for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine activity at neurokinin receptors is limited in the current literature, structural analogs and related trifluoromethyl-containing compounds have demonstrated significant activity at these receptor systems [11] [12] [13].

Neurokinin receptors belong to the G protein-coupled receptor superfamily and mediate the biological effects of tachykinin peptides, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB) [14] [15] [16]. The NK1 receptor shows preferential binding to substance P, while NK2 and NK3 receptors exhibit selectivity for neurokinin A and neurokinin B, respectively [14] [17] [13]. These receptors are widely distributed throughout the central and peripheral nervous systems and play crucial roles in nociception, neuroinflammation, and neurotransmission [11] [12] [18].

The molecular mechanisms underlying neurokinin receptor antagonism involve competitive binding at the orthosteric binding site, preventing endogenous peptide agonists from activating downstream signaling cascades [12] [19] [18]. Structural studies of NK1 receptor complexes have revealed that antagonist binding involves extensive interactions with multiple transmembrane helices and extracellular loops [19]. Critical binding determinants include hydrophobic interactions with aromatic residues, hydrogen bonding networks with polar amino acids, and electrostatic interactions that stabilize the antagonist-receptor complex [12] [19].

The trifluoromethyl functional group present in 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine contributes several important pharmacological properties relevant to neurokinin receptor antagonism [21]. The electron-withdrawing nature of the trifluoromethyl group enhances lipophilicity and metabolic stability while modulating the electronic properties of the aromatic ring system [21]. These characteristics are associated with improved binding affinity and selectivity at neurokinin receptors, as demonstrated by clinically approved antagonists such as aprepitant and related compounds [22] [23] [24].

Neurokinin receptor antagonism produces diverse therapeutic effects through modulation of multiple signaling pathways [15] [12] [18]. NK1 receptor antagonism blocks substance P-mediated signaling, which involves activation of Gq/11 proteins, phospholipase C activation, and subsequent increases in intracellular calcium and protein kinase C activity [15] [19]. This signaling cascade regulates gene expression, inflammatory mediator release, and nociceptive transmission [15] [18]. Clinical applications of NK1 antagonists include prevention of chemotherapy-induced nausea and vomiting, with potential therapeutic utility in pain management and inflammatory conditions [23] [18].

Table 2: Neurokinin Receptor Antagonist Binding Affinities

CompoundNK1 IC50 (nM)NK2 IC50 (nM)NK3 IC50 (nM)Reference
Aprepitant0.1>1000>1000 [22]
CP-96,3450.77>1000>1000 [25]
L-733,0600.87>1000>1000 [25]
GR82,33470>10,000>10,000 [26]
DNK3334.85.5>1000 [25]

Hedgehog Signaling Pathway Antagonists

The Hedgehog signaling pathway represents a fundamental developmental and oncogenic signaling cascade that has emerged as an important therapeutic target in cancer treatment. While 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine itself has not been extensively characterized as a direct Hedgehog pathway antagonist, structural analogs and mechanistic principles suggest potential activity at key pathway components [27] [28] [29].

The Hedgehog signaling pathway involves a complex regulatory mechanism centered on the interaction between the transmembrane proteins Patched (PTCH) and Smoothened (SMO) [30] [31] [32]. In the absence of Hedgehog ligands, PTCH inhibits SMO activity through direct protein-protein interactions and regulation of lipid mediators [32] [33]. Hedgehog ligand binding to PTCH relieves this inhibition, allowing SMO activation and subsequent downstream signaling through the GLI family of transcription factors [30] [31] [34].

Smoothened represents the primary pharmacological target for small molecule Hedgehog pathway antagonists [27] [28] [29]. The prototypical antagonist cyclopamine binds directly to the heptahelical bundle of SMO, inducing a conformational change that blocks pathway activation [29]. Structural studies have demonstrated that cyclopamine binding occurs within the transmembrane domain of SMO, where it competes with endogenous activating molecules and sterically prevents the conformational changes required for signal transduction [29] [33].

The structure-activity relationships governing Hedgehog pathway antagonism reveal several important features relevant to trifluoromethyl-containing compounds [28] [35] [36]. Effective SMO antagonists typically contain rigid polycyclic scaffolds with specific stereochemical requirements and lipophilic substituents that facilitate binding within the transmembrane domain [28] [35]. The incorporation of electron-withdrawing groups, including trifluoromethyl substituents, can enhance potency and selectivity through modulation of electronic properties and optimization of hydrophobic interactions [28].

Clinical development of Hedgehog pathway inhibitors has yielded several approved therapeutic agents, including vismodegib and sonidegib for the treatment of advanced basal cell carcinoma [37] [38]. These agents demonstrate the therapeutic potential of pathway inhibition but also highlight challenges related to acquired resistance and mechanism-based toxicities [37] [36]. Resistance mechanisms often involve mutations in the SMO binding site, particularly the D473H mutation, which significantly reduces the affinity of first-generation inhibitors [35] [36].

Table 3: Hedgehog Pathway Inhibitor Potencies

CompoundSMO IC50 (nM)Resistant SMO-D473H IC50 (μM)Clinical StatusReference
Cyclopamine46>10Preclinical [27]
Vismodegib3>50FDA Approved [35]
Sonidegib2.5>25FDA Approved [36]
HH-136.80.086Preclinical [36]
HH-2021.70.174Preclinical [36]

The development of next-generation Hedgehog pathway antagonists focuses on overcoming resistance mechanisms and improving therapeutic indices [35] [36]. Structure-based drug design approaches have identified novel chemotypes that maintain activity against resistant SMO mutants while potentially offering improved pharmacological properties [35] [36]. The benzimidazole derivatives HH-13 and HH-20 exemplify this approach, demonstrating potent activity against both wild-type and D473H mutant SMO [36].

The therapeutic applications of Hedgehog pathway antagonists extend beyond basal cell carcinoma to include medulloblastoma, pancreatic cancer, and other malignancies characterized by aberrant pathway activation [34] [37] [39]. Mechanistic studies have revealed that pathway inhibition produces anti-proliferative effects through cell cycle arrest at the G1/S checkpoint, induction of apoptosis, and modulation of cancer stem cell populations [34] [39]. These effects are mediated through transcriptional regulation of key target genes, including cyclin D1, BCL2, and MYCN [34].

XLogP3

2

Wikipedia

1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine

Dates

Last modified: 07-26-2023

Explore Compound Types